molecular formula C5H7IN2 B2929882 5-Iodo-2,4-dimethyl-1H-imidazole CAS No. 631897-38-6

5-Iodo-2,4-dimethyl-1H-imidazole

Cat. No.: B2929882
CAS No.: 631897-38-6
M. Wt: 222.029
InChI Key: GMGMFDAYRXIPQV-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with iodine at the 5-position and methyl groups at the 2- and 4-positions. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their utility in numerous chemical applications .

Scientific Research Applications

5-Iodo-2,4-dimethyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of functional materials, including dyes and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethyl-1H-imidazole typically involves the iodination of 2,4-dimethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds via electrophilic substitution, where iodine is introduced at the 5-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

    Reduction: 2,4-dimethyl-1H-imidazole.

Comparison with Similar Compounds

  • 4-Iodoimidazole
  • 2,4,5-Triiodoimidazole
  • 4,5-Diiodo-1H-imidazole

Comparison: 5-Iodo-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other iodinated imidazoles, the presence of two methyl groups at the 2- and 4-positions can enhance its stability and modify its interaction with biological targets .

Properties

IUPAC Name

4-iodo-2,5-dimethyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGMFDAYRXIPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631897-38-6
Record name 5-iodo-2,4-dimethyl-1H-imidazole
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